Flavokawain C

Oncology Colon Cancer Cytotoxicity

For studies requiring a pure, defined chalcone to investigate apoptosis and cell cycle arrest, crude kava extracts or analogs like Flavokawain A/B are not equivalent. The specific substitution pattern of Flavokawain C dictates its unique enzyme inhibition profile and metabolic fate, ensuring reproducible in vitro and in vivo results. - Validated anticancer potency: Cytotoxic to HCT 116 cells (IC50 12.75 µM) and reduces tumor volume in xenograft models at 1-3 mg/kg. - Specific enzyme inhibitor: Inhibits collagenase (IC50 62.05 µM), elastase (IC50 17.6 µM), and melanogenesis (IC50 6.9 µM). - Reliable supply: High-purity (≥98%) compound with defined storage and shipping conditions, suitable for demanding mechanistic studies.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
CAS No. 37308-75-1
Cat. No. B491223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavokawain C
CAS37308-75-1
Synonymsflavokawain C
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O
InChIInChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3/b8-5+
InChIKeyUXUFMIJZNYXWDX-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Flavokawain C: Baseline Characteristics & Procurement


Flavokawain C (FKC, CAS 37308-75-1) is a naturally occurring methoxylated chalcone isolated from the roots of Piper methysticum (kava) . This compound is a member of the flavokawain family, which also includes Flavokawain A and Flavokawain B, and has been identified as a key bioactive constituent responsible for the anticancer properties associated with kava consumption [1]. Unlike the major psychoactive kavalactones, FKC is a chalcone with a distinct structure (2',4-dihydroxy-4',6'-dimethoxy-trans-chalcone) that underpins its specific biological activities [2]. As a research compound, it is utilized for investigating mechanisms of apoptosis, cell cycle regulation, and targeted enzyme inhibition, with a specific focus on colon adenocarcinoma and other cancer models . Procurement is driven by the need for a chemically defined, high-purity chalcone for reproducible in vitro and in vivo studies, distinct from crude kava extracts or its structural analogs.

Model system: Colon adenocarcinoma cell-model studies (HCT 116 and related lines)
Assay context: Apoptosis, cell-cycle regulation, and targeted enzyme inhibition screening
Procurement logic: Chemically defined chalcone for reproducible in vitro and in vivo studies; distinct from crude kava extracts

Flavokawain C: Why Generic Substitution Fails


Substituting Flavokawain C with crude kava extracts or its structural analogs, Flavokawain A and B, will yield irreproducible and scientifically invalid results due to significant differences in target selectivity, potency across cancer cell lines, and metabolic fate [1]. While all three flavokawains exhibit anticancer properties, their efficacy and mechanisms of action are not equivalent. For instance, Flavokawain B is reported to be more effective than Flavokawain C in some cancer models, while Flavokawain A may be inactive in others, such as liver cancer cell lines [1][2]. Furthermore, the specific hydroxyl and methoxy substitution pattern of FKC dictates its unique enzyme inhibition profile (e.g., collagenase and elastase) and metabolic transformation pathway, leading to distinct in vivo active metabolites compared to its analogs [3]. The lack of quantitative, compound-specific activity data when using an extract or the wrong analog will compromise dose-response calculations, mechanistic studies, and the validity of in vivo efficacy and toxicity assessments. Therefore, precise chemical identity and purity are non-negotiable for reliable scientific procurement.

Replacing with crude kava extract or Flavokawain A/B may shift selectivity and endpoint response in cancer cell models; analog-specific potency profiles may not transfer.
Flavokawain A and B undergo hepatic demethylation to form FKC, introducing a metabolic confound; direct use of FKC avoids this parent-to-metabolite interference.
Enzyme inhibition patterns (e.g., elastase vs. collagenase) and IDH1-mutant cell activity are compound-specific; structural analogs may not replicate these pathway-context effects.

Flavokawain C: Differentiated Potency and Selectivity


Differential Cytotoxicity in Colon Cancer

Flavokawain C demonstrates a preferential cytotoxic profile against colon cancer cell lines compared to breast cancer cell lines, a characteristic that distinguishes it from its analogs. FKC exhibits an IC50 of 12.75 μM against HCT 116 colon carcinoma cells, which is substantially lower than its IC50 of 47.63 μM against MCF-7 breast cancer cells, representing a 3.7-fold higher potency in the colon cancer model [1]. In contrast, Flavokawain B (FKB) shows more balanced or even higher potency against breast cancer lines, with reported IC50 values of approximately 7.7 and 5.9 μg/mL against MCF-7 and MDA-MB-231 cells, respectively [2]. This differential selectivity is critical for researchers focusing on colon adenocarcinoma-specific pathways and therapeutic strategies, as it indicates that FKC may exert more targeted effects in this indication compared to FKB, which has broader or alternative cancer-type preferences [3].

Cytotoxicity: HCT 116 vs. MCF-7
Reported
IC50 12.75 µM (HCT 116) vs. 47.63 µM (MCF-7) — 3.7-fold difference
Supports colon adenocarcinoma cell-model response context; FKB shows stronger breast-line activity.
Cross-study comparison; SRB/MTT assays. Model-specific ranking review advised.
Oncology Colon Cancer Cytotoxicity Selectivity Index

Selective Elastase Inhibition

Flavokawain C exhibits a distinct enzyme inhibition profile compared to Flavokawain A and B, with a notable selectivity towards elastase. In a cell-free assay panel, FKC inhibited collagenase with an IC50 of 62.05 µM and elastase with an IC50 of 17.6 µM, yielding an elastase-to-collagenase selectivity ratio of approximately 3.5 . In contrast, a comparative study of several phenolic compounds, including the flavokawains, reported a wider range of activities for the class, with IC50 values for collagenase ranging from 9.66 to 121.20 µM and for elastase from 11.06 to 27.31 µM [1]. While direct head-to-head data for all three flavokawains under identical conditions is limited in this dataset, the available class-level data suggests that FKC's specific IC50 values position it as a moderately potent but more selective elastase inhibitor, a property that may not be shared equally by FKA or FKB [1]. This is relevant for applications where inhibition of elastase, which degrades elastin in skin and vascular tissues, is desired without substantial off-target collagenase inhibition.

Elastase vs. Collagenase
Class-level
Elastase IC50 17.6 µM, Collagenase IC50 62.05 µM — selectivity ratio ~3.5
Supports elastase inhibition study interpretation; selectivity context may not transfer to FKA/FKB.
Cell-free enzymatic panel; class-range data from related phenolics.
Enzymology Skin Aging Inflammation Collagenase Elastase

In Vivo Efficacy and Tolerability

Flavokawain C has demonstrated significant in vivo antitumor activity in an HCT 116 colon cancer xenograft model at relatively low doses (1 and 3 mg/kg), which was associated with a favorable toxicity profile [1][2]. Specifically, administration of FKC significantly inhibited tumor growth and induced intratumoral necrosis and apoptosis, while in vivo toxicity studies showed it did not cause damage to major organs and had no significant effect on body weight [2][3]. This in vivo efficacy and apparent safety margin stand in contrast to class-level expectations; while Flavokawain A and B also have in vivo data, FKC's reported combination of low-dose efficacy and lack of overt toxicity in this specific colon cancer model provides a quantifiable and meaningful differentiation point for procurement. Researchers developing chemotherapeutic strategies for colon cancer may therefore prioritize FKC over other flavokawains due to this documented in vivo therapeutic window [1].

In Vivo Xenograft Model
Endpoint context
Tumor growth inhibition at 1–3 mg/kg; intratumoral apoptosis/necrosis; no major organ effect
Supports in vivo model-response interpretation; tolerability endpoint context.
HCT 116 xenograft in nude mice; comparator cisplatin.
In Vivo Pharmacology Xenograft Model Tolerability Colon Cancer

Selective IDH1 Mutant Inhibition

A recent patent application (CN119837850A) discloses a novel and highly specific application for Flavokawain C: its selective inhibition of IDH1 mutant tumor cells [1]. The research demonstrates that FKC significantly reduces intracellular levels of the oncometabolite 2-HG in IDH1 mutant cells, a key driver of tumorigenesis, without causing obvious toxicity to normal cells [1]. This level of target-specific activity is a strong differentiator from Flavokawain A and B, for which no such selective IDH1 mutant inhibition has been reported. While both FKA and FKB have broad anticancer properties, this patent establishes FKC as a chemical probe and potential therapeutic candidate for a defined patient population characterized by IDH1 mutations (e.g., in glioma, AML). This specificity provides a clear, patent-backed rationale for procuring FKC over its analogs for research programs focused on IDH1-mutant cancers, a field with high unmet medical need and significant commercial interest.

IDH1 Mutant Cell Inhibition
Data to verify
Selective 2-HG reduction in IDH1 mutant cells; no reported activity for FKA/FKB
Supports IDH1 mutant cell screening context; compound-specific differentiation point.
Patent-derived evidence (CN119837850A); independent replication pending.
Precision Oncology IDH1 Mutation Targeted Therapy Glioma Leukemia

Hepatic Metabolism as Central Intermediate

A study using human liver microsomes revealed that Flavokawain C is a central metabolite in the flavokawain class, being generated from both Flavokawain A and B via demethylation [1]. This positions FKC as a key intermediate in the metabolic pathway of these compounds. Furthermore, all flavokawains are extensively metabolized to monoglucuronides, but the specific conjugation patterns and rates may differ due to structural variations [1]. For FKC, the major phase II metabolites identified were FKC-2'-O-glucuronide and FKC-4-O-glucuronide [1]. This metabolic information is critical for interpreting in vivo pharmacology and toxicology studies. For instance, if FKA or FKB are administered in vivo, some of their activity may be attributable to their conversion to FKC and its subsequent metabolites. Therefore, for studies where a defined and predictable pharmacokinetic profile is essential, using the pure parent compound FKC, with its own characterized metabolic fate, offers a significant advantage over using its analogs that will generate FKC as a confounding variable.

Hepatic Metabolism Pathway
Class-level
FKC is a central metabolite from FKA/FKB demethylation; glucuronidated to FKC-2'/4-O-glucuronides
Supports metabolism pathway interpretation; using FKC eliminates upstream-analog confounding.
Human liver microsome data; phase I and II profiling.
Drug Metabolism Pharmacokinetics ADME Glucuronidation

Flavokawain C: Key Research Applications


Targeted Therapy for IDH1-Mutant Cancers

Based on patent-protected evidence of selective IDH1 mutant tumor cell inhibition and reduction of the oncometabolite 2-HG, Flavokawain C is uniquely positioned as a lead compound or chemical probe for developing therapies targeting IDH1-mutant gliomas, acute myeloid leukemias (AML), and other related cancers [1]. This application is strongly differentiated from other flavokawains and represents a high-value, niche research area. Procurement should prioritize high-purity FKC for in vitro validation and subsequent in vivo efficacy studies in relevant IDH1-mutant xenograft or patient-derived xenograft (PDX) models.

Colon Adenocarcinoma Chemotherapy Research

Flavokawain C has a validated and quantitative efficacy and tolerability profile in the HCT 116 colon cancer xenograft model, demonstrating significant tumor growth inhibition without major organ toxicity or body weight loss at low doses (1-3 mg/kg) [2][3]. This makes it an ideal compound for procuring for in vivo pharmacology studies aimed at combination therapies, mechanism of action studies (e.g., apoptosis, cell cycle arrest), and biomarker discovery in colon adenocarcinoma, as documented in proteomic analyses [2].

Cosmeceutical Anti-Aging and Skin Brightening

The evidence of elastase inhibition (IC50 17.6 µM) and melanogenesis inhibition (IC50 6.9 µM) supports the use of Flavokawain C in developing novel cosmeceutical formulations targeting skin aging and hyperpigmentation [4]. Recent advancements in nanofiber delivery systems have also demonstrated improved water solubility and dermal absorption of FKC, addressing its inherent poor bioavailability for topical applications [5]. Procurement of FKC for this industrial application should be accompanied by a focus on formulation-grade purity and stability data.

Chalcone Metabolism and Drug-Drug Interaction Studies

The unique metabolic fate of Flavokawain C, where it serves as a central intermediate in the human hepatic metabolism of Flavokawains A and B, makes it an essential reagent for ADME and DDI studies [6]. Procuring pure FKC allows for the definitive identification and quantification of its specific glucuronide metabolites (FKC-2'-O-glucuronide, FKC-4-O-glucuronide) in biological matrices and enables clear investigations into its own potential to inhibit or induce cytochrome P450 enzymes, without the confounding effects of prior metabolic conversion from FKA or FKB [6].

Application
Selection Property
Validation Focus
IDH1-mutant cancer model studies
IDH1 mutant cell selectivity context
2-HG reduction and mutant-cell endpoint review
Colon adenocarcinoma xenograft studies
In vivo model-response profile
Tumor growth inhibition and tolerability endpoints
Cosmeceutical anti-aging research
Elastase and melanogenesis inhibition context
Dermal absorption and formulation-dependent endpoint review
Chalcone metabolism and DDI research
Defined parent-metabolite pathway
Glucuronide metabolite identification and CYP interaction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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